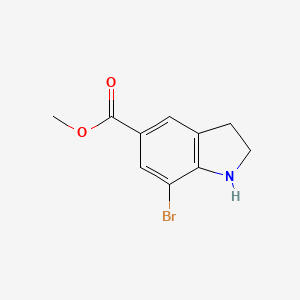

Methyl 7-bromoindoline-5-carboxylate

Description

Contextualizing Indoline (B122111) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The indoline scaffold, the saturated analog of the indole (B1671886) ring system, represents a cornerstone in the architecture of biologically active molecules and complex organic structures. Recognized as a "privileged structure," this heterocyclic motif is frequently identified in a multitude of natural products, pharmaceuticals, and materials. nih.govnih.gov The structural framework of indoline is embedded within numerous alkaloids and serves as a key building block in medicinal chemistry. mdpi.com Its prevalence stems from its ability to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic agents. nih.gov

In modern drug discovery, indole and indoline derivatives are investigated for their potential in treating a wide range of conditions, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govelsevierpure.com The versatility of the indoline core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with specific biological receptors. nih.gov This synthetic tractability has led to the development of thousands of indole- and indoline-based compounds, fueling ongoing research into their therapeutic applications. mdpi.com

Strategic Importance of Halogenation in Indoline Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into the indoline scaffold is a critical and widely employed strategy in medicinal chemistry. mdpi.com Halogenation can significantly influence a molecule's physicochemical properties, which in turn modulates its biological activity. One of the primary functions of adding halogens is to enhance the lipophilicity of a compound, which can improve its ability to permeate biological membranes and enter target cells. mdpi.com

Beyond simply increasing lipophilicity, halogens, particularly bromine and iodine, can participate in specific, directed interactions known as halogen bonds. acs.org This type of non-covalent interaction occurs between a positively polarized region on the halogen atom (the σ-hole) and a Lewis basic site, such as an oxygen or nitrogen atom in a protein's binding pocket. acs.org These interactions, analogous in some ways to hydrogen bonds, can contribute significantly to the binding affinity and specificity of a drug molecule for its receptor. mdpi.comacs.org The strategic placement of a bromine atom, as seen in Methyl 7-bromoindoline-5-carboxylate, therefore provides a powerful tool for rational drug design, offering a vector to enhance target engagement and molecular recognition.

Role of Ester Functional Groups in Synthetic Maneuverability and Biological Activity Modulation

The ester functional group, specifically a methyl carboxylate, is another pivotal component in the design and synthesis of complex indoline derivatives. Esters serve a dual purpose: they are crucial synthetic handles and can act as modulators of biological activity. In organic synthesis, the ester group provides a site for a variety of chemical transformations. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. nih.gov This transformation is often a key step, as the carboxylic acid moiety is frequently essential for a molecule's biological function, for instance by forming critical interactions with a target protein. nih.gov

Furthermore, the ester can be converted into other functional groups, such as amides, through reaction with amines, or reduced to alcohols, expanding the synthetic possibilities. The presence of an ester allows for late-stage modification of a drug candidate, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov While esters themselves can be metabolically labile, their inclusion in a molecule like this compound offers immense synthetic flexibility, serving as a protected form of a carboxylic acid or as a gateway to other important functionalities. iaea.org

Research Landscape and Significance of this compound as a Synthetic Target and Intermediate

This compound is a specialized chemical building block that has garnered attention due to its unique combination of functional groups on the valuable indoline core. americanelements.com Its significance lies in its potential as a versatile intermediate for the synthesis of more complex, high-value molecules for pharmaceutical and materials science research. The compound's structure features three key points for chemical modification: the bromine atom at the 7-position, the methyl carboxylate at the 5-position, and the secondary amine of the indoline ring.

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents. acs.org The ester group can be hydrolyzed to the carboxylic acid or converted to an amide, providing another axis for diversification. nih.gov The indoline nitrogen can be alkylated or acylated to further explore the chemical space. mdpi.com This trifecta of reactivity makes this compound a highly strategic starting material for constructing libraries of novel compounds aimed at discovering new therapeutic agents.

Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate americanelements.com |

| Chemical Formula | C₁₀H₁₀BrNO₂ americanelements.com |

| Molecular Weight | 256.1 g/mol americanelements.com |

| CAS Number | 860624-88-0 americanelements.com |

| Synonyms | Methyl 5-Bromo-2,3-Dihydro-1H-Indole-7-Carboxylate; 5-Bromo-Indoline-7-Carboxylic Acid Methyl Ester americanelements.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWZMODLGKNYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 7 Bromoindoline 5 Carboxylate

Retrosynthetic Disconnections and Precursor Identification for the Indoline (B122111) Core

A prevalent and effective method for synthesizing the indoline core is the reduction of a pre-functionalized indole (B1671886). This approach benefits from the vast number of available synthetic methods for substituted indoles, such as the Fischer, Bischler, and Reissert syntheses. sigmaaldrich.com Once the desired indole is obtained, the C2=C3 double bond can be selectively reduced to yield the indoline.

Various reducing agents can accomplish this transformation. A common method involves the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid, which effectively reduces the indole double bond without affecting other functional groups. acs.orgresearchgate.net Another approach employs borane (B79455) reagents in the presence of trifluoroacetic acid for a rapid and high-yield reduction. nih.gov For N-protected indoles, such as N-(tert-butoxycarbonyl)indoles, palladium-catalyzed reduction with polymethylhydrosiloxane (B1170920) (PMHS) offers an efficient, room-temperature alternative. nih.gov

Table 1: Selected Methods for the Reduction of Indoles to Indolines

| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₃CN / Acetic Acid | Indole | 20°C, 4 h | 85-90 | acs.org |

| Borane-THF / TFA | Indole | Not specified | Good | nih.gov |

| Pd/C, PMHS | N-Boc-indole | Room Temp | Good | nih.gov |

Directly forming the indoline ring through cyclization is another powerful strategy. These methods often start with appropriately substituted aniline (B41778) or phenethylamine (B48288) derivatives and form the heterocyclic ring in a key step. This approach is particularly useful when the desired substitution pattern on the benzene (B151609) ring is easier to establish before cyclization.

Palladium-catalyzed intramolecular C-H amination has emerged as a highly efficient method. For instance, β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group can undergo intramolecular amination of the ortho-C(sp²)-H bond to furnish indolines under mild conditions. nih.gov Similarly, N-(2-formylaryl)sulfonamides can react with secondary amines and calcium carbide in a one-pot reaction to generate indoline structures. nih.gov Another modern approach is the metal-free electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be switched to produce either indoles or indolines. nih.gov These cyclization strategies offer a direct route to the indoline core, often with high atom economy. nih.govnih.gov

Regioselective Introduction of Bromine at Position 7

Introducing a bromine atom specifically at the C-7 position of the indoline ring requires overcoming the intrinsic reactivity of the molecule, where the C-5 position is often more susceptible to electrophilic attack.

Achieving C-7 selectivity often necessitates specialized reagents and conditions. Transition-metal catalysis provides a powerful tool for directing halogenation to less accessible positions. An efficient rhodium-catalyzed method has been developed for the selective C-7 halogenation of N-pyrimidyl indolines. rsc.org Using N-bromosuccinimide (NBS) as the bromine source, this method provides the corresponding 7-bromoindolines in good to excellent yields. rsc.org The reaction is believed to proceed through a C-H activation mechanism directed by the N-pyrimidyl group. rsc.org While direct bromination of indoles often leads to substitution at other positions, specific substrates like methyl indole-3-carboxylate (B1236618) can undergo regioselective dibromination at the C5 and C6 positions with bromine in acetic acid, highlighting how existing substituents influence the reaction's outcome. rsc.org

Table 2: C-7 Selective Halogenation of N-Pyrimidyl Indoline

| Halogenating Agent | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | [RhCp*Cl₂]₂, AgSbF₆ | THF, 100°C, 3h | up to 84 | rsc.org |

| N-Chlorosuccinimide (NCS) | [RhCp*Cl₂]₂, AgSbF₆ | THF, 100°C, 3h | up to 81 | rsc.org |

The key to regioselective C-7 bromination lies in the use of directing groups. A directing group, temporarily installed on the indoline nitrogen, coordinates to a metal catalyst and positions it in close proximity to the C-7 C-H bond, facilitating its selective activation and subsequent bromination. rsc.org

In the rhodium-catalyzed halogenation mentioned above, the N-pyrimidyl group serves as an effective directing group. rsc.org Other studies have demonstrated that groups like N-P(O)tBu₂ can direct various functionalizations to the C-7 position of indoles using palladium catalysts. This principle can be extended to indoline systems. The choice of directing group is crucial and must be selected based on its ability to direct the reaction to the desired position and its ease of installation and removal. The directing group strategy provides a reliable and versatile method for overcoming the inherent reactivity patterns of the indoline core. rsc.org

Regioselective Introduction of the Methyl Carboxylate at Position 5

The introduction of a methyl carboxylate group at the C-5 position of a 7-bromoindoline (B1279588) can be approached in two main ways: installation before the indoline ring is formed or functionalization of a pre-existing 7-bromoindoline core. The latter requires methods that favor C-5 functionalization.

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring. sigmaaldrich.com Using an acyl chloride (like methoxycarbonyl chloride) or an anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), an acyl group can be introduced. sigmaaldrich.com For an N-protected 7-bromoindoline, the electronic properties of the bromine and the protected amine will influence the regioselectivity, but the C-5 position is often electronically favored for such electrophilic aromatic substitutions.

More modern C-H activation strategies also provide routes to C-5 functionalized indolines. While direct carboxylation can be challenging, related transformations indicate the feasibility of C-5 functionalization. For example, palladium-catalyzed C-5 olefination of N-methylindoline has been achieved with high selectivity, even on substrates already bearing a substituent at C-7. acs.orgnih.gov Gold-catalyzed C-5 alkylation of indolines using diazo compounds has also been reported, which proceeds without a directing group. Furthermore, copper-catalyzed C-5 alkylation of indoles with a C-3 carbonyl directing group has been developed. nih.gov These methods, while not direct carboxylations, establish that C-H bonds at the C-5 position are accessible for functionalization and could potentially be adapted for the introduction of a carboxylate or its precursor.

Esterification of Indoline-5-carboxylic Acid Derivatives

The direct esterification of a carboxylic acid is a fundamental transformation in organic synthesis. In the context of producing Methyl 7-bromoindoline-5-carboxylate, the final step would likely involve the esterification of 7-bromoindoline-5-carboxylic acid. The Fischer-Speier esterification is a classic and widely employed method for this purpose. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, methanol (B129727), offers a direct route to the desired methyl ester. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comathabascau.ca The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com To drive the equilibrium towards the product, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Alternative methods for esterification that avoid strongly acidic conditions are also available and may be advantageous for sensitive substrates. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is often effective for substrates that are sensitive to acid. commonorganicchemistry.com Another approach involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with methanol to yield the methyl ester. commonorganicchemistry.com For specific applications, methylation agents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) or dimethyl sulfate (B86663) can also be employed. commonorganicchemistry.com

A study on the synthesis of methyl 5- and 6-nitroindole-2-carboxylates demonstrated the esterification of a nitro-substituted indoline-2-carboxylic acid using thionyl chloride in methanol at low temperatures, achieving a high yield. This suggests that similar conditions could be applicable to the esterification of 7-bromoindoline-5-carboxylic acid. The choice of esterification method will ultimately depend on the stability of the 7-bromoindoline-5-carboxylic acid precursor and the desired reaction conditions.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, excess alcohol (e.g., methanol), strong acid catalyst (e.g., H₂SO₄, HCl) | Reflux | Simple, inexpensive | Reversible, requires excess alcohol, may not be suitable for acid-sensitive substrates |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, catalytic DMAP | Room temperature | Mild conditions, good for acid-sensitive substrates | DCC can be an allergen, formation of dicyclohexylurea byproduct |

| Acyl Chloride Formation | Carboxylic acid, SOCl₂ or (COCl)₂, then alcohol | Two steps, often at room temperature or with gentle heating | High yielding, irreversible | Requires handling of corrosive and moisture-sensitive reagents |

| Methylation with TMS-CHN₂ | Carboxylic acid, TMS-CHN₂, methanol | Room temperature | Fast, high yielding | TMS-CHN₂ is toxic and potentially explosive |

Carbonylation and Carboxylation Approaches for C-5 Functionalization

Transition-metal-catalyzed carbonylation and carboxylation reactions represent powerful tools for the introduction of carbonyl functionalities into aromatic and heterocyclic systems. These methods offer an alternative to traditional routes that may require harsh conditions or pre-functionalized starting materials. The C-5 position of the indoline ring could potentially be functionalized through such a strategy, starting from a 7-bromoindoline precursor.

Palladium-catalyzed carbonylation reactions are particularly well-developed. nih.gov These reactions typically involve the use of carbon monoxide (CO) gas as the carbonyl source, a palladium catalyst, a suitable ligand, and a base. nih.gov For the synthesis of a methyl ester, the reaction would be carried out in methanol, which acts as the nucleophile to trap the acyl-palladium intermediate. While direct examples for the C-5 carbonylation of 7-bromoindoline are not prevalent in the literature, related transformations on indoles and other heterocycles provide a strong precedent. For instance, palladium-catalyzed carbonylative Heck cyclization has been used to synthesize ester-functionalized azaindolines, demonstrating the feasibility of introducing an ester group onto an indoline-like scaffold. rsc.org

The development of CO-generating molecules has provided a safer alternative to the use of highly toxic carbon monoxide gas. nih.govresearchgate.net These "CO surrogates" release CO in situ, allowing for carbonylations to be performed under less hazardous conditions. nih.govresearchgate.net

Rhodium-catalyzed carbonylation and carboxylation reactions are also known, although less common than their palladium counterparts for this type of transformation. These reactions often proceed through different mechanistic pathways and can offer complementary reactivity.

A significant challenge in the C-5 functionalization of a 7-bromoindoline is the potential for competitive reaction at the bromine-bearing C-7 position. Careful optimization of the catalyst, ligands, and reaction conditions would be crucial to achieve the desired regioselectivity for C-5 carbonylation over oxidative addition at the C-Br bond.

Table 2: Potential Catalytic Systems for C-5 Carbonylation of 7-Bromoindoline

| Catalyst Precursor | Ligand | CO Source | Solvent | Potential Outcome |

| Pd(OAc)₂ | PPh₃ | CO gas | Methanol | This compound |

| PdCl₂(PPh₃)₂ | dppf | Mo(CO)₆ | Methanol/Toluene (B28343) | This compound |

| [Rh(CO)₂Cl]₂ | Xantphos | CO gas | Methanol | This compound |

Optimized Synthetic Protocols for this compound

The development of a robust and efficient synthesis of this compound relies on the careful optimization of each step in the reaction sequence. This includes the fine-tuning of reaction conditions to maximize yield and minimize the formation of byproducts, as well as the implementation of effective purification strategies.

A plausible synthetic route to this compound could begin with a suitably substituted aniline derivative. For example, a multi-step sequence could be envisioned as follows:

Fischer Indole Synthesis: A common starting point for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org To obtain the desired substitution pattern, one might start with a (4-bromo-2-nitrophenyl)hydrazine and react it with a pyruvate (B1213749) derivative to construct the indole-2-carboxylic acid core.

Reduction of the Nitro Group and Indole Ring: The resulting nitro-substituted indole could then be subjected to reduction. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for the reduction of both a nitro group and the indole double bond to afford the indoline.

Bromination: If the bromine atom is not introduced at the start, a regioselective bromination of an indoline-5-carboxylate precursor could be performed. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and solvent would be critical to control the position of bromination. nih.gov

Esterification: As discussed previously, the final step would be the esterification of the 7-bromoindoline-5-carboxylic acid.

The tuning of reaction conditions at each stage is paramount. For instance, in a Fischer indole synthesis, the choice of acid catalyst and reaction temperature can significantly impact the yield and purity of the product. rsc.org During catalytic hydrogenation, the catalyst loading, hydrogen pressure, and solvent can influence the efficiency of the reduction. For bromination, controlling the stoichiometry of the brominating agent and the reaction temperature is essential to prevent over-bromination or the formation of undesired isomers. nih.gov

Optimization of Reagent Stoichiometry: Carefully controlling the molar ratios of reactants and catalysts to minimize waste and side reactions.

Temperature and Reaction Time Control: Identifying the optimal temperature and duration for each reaction to ensure complete conversion without product degradation.

Solvent Effects: Selecting an appropriate solvent that can enhance reaction rates and selectivity.

Purification is a critical aspect of obtaining the target compound in high purity. Common techniques that would be applicable to the synthesis of this compound include:

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating the desired product from unreacted starting materials, byproducts, and catalysts. nih.govrsc.org The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is crucial for achieving good separation. nih.govrsc.org

Crystallization: If the final product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, often yielding material of very high purity. nih.gov

Distillation: For liquid intermediates or products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

Table 3: Purification Techniques for Indoline Derivatives

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) | Separation of products from byproducts and unreacted starting materials |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Purification of solid products to high purity |

| Distillation | Separation based on differences in boiling points | Purification of thermally stable liquid compounds |

| Extraction | Partitioning of a compound between two immiscible liquid phases | Initial work-up to remove water-soluble or acid/base-soluble impurities |

Exploration of Novel and Convergent Synthetic Routes

Tandem and cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. These processes can significantly increase synthetic efficiency by reducing the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

Several examples of tandem and cascade reactions have been reported for the synthesis of indole and indoline skeletons:

Palladium-Catalyzed Tandem Reactions: Palladium catalysis has been extensively used to construct indoles through tandem processes. For example, a one-pot Sonogashira coupling followed by cyclization has been employed to synthesize 2-substituted indoles from 2-haloanilines and terminal alkynes. mdpi.com A similar strategy could be envisioned where a suitably substituted aniline undergoes a tandem coupling-cyclization sequence to form the indoline ring.

Acid-Catalyzed Cascade Cyclizations: Brønsted or Lewis acids can be used to trigger cascade reactions. For instance, acid-catalyzed multicomponent tandem cyclizations have been developed for the synthesis of polycyclic indolizino[8,7-b]indoles from simple starting materials. researchgate.net This highlights the potential for developing a cascade reaction that assembles the 7-bromoindoline-5-carboxylate core in a convergent manner.

Radical Cascade Reactions: Radical-mediated cyclizations can also provide access to the indoline framework. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

The design of a tandem or cascade reaction for the synthesis of this compound would require careful selection of starting materials that contain the necessary functionalities to undergo the desired sequence of transformations. For example, a substrate containing an alkyne and an appropriately positioned leaving group could undergo a cyclization-bromination-esterification cascade. While the direct application of these methods to the target molecule may require further research and development, they represent a promising avenue for future synthetic efforts.

Chemoenzymatic Synthesis Approaches

The integration of enzymatic steps into classical chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex molecules like this compound. This approach leverages the high selectivity (regio-, chemo-, and enantio-selectivity) and mild reaction conditions of biocatalysts to overcome challenges faced by purely chemical methods, such as the need for extensive protecting group strategies and the generation of hazardous waste. For the synthesis of this compound, a chemoenzymatic route can be envisioned that strategically employs enzymes for key transformations, namely the regioselective bromination of the indoline core and the subsequent esterification of the carboxylic acid moiety.

A plausible chemoenzymatic pathway would commence with a readily available precursor, such as indoline-5-carboxylic acid. This substrate would then undergo a highly specific enzymatic bromination at the C7 position, followed by an enzymatic esterification to yield the final product. This section will explore the research findings that underpin the feasibility of these key enzymatic steps.

Enzymatic Halogenation of the Indoline Ring

The selective introduction of a bromine atom at the C7 position of an indoline ring is a significant synthetic challenge. Flavin-dependent halogenases (FDHs) have emerged as highly promising biocatalysts for the regioselective halogenation of aromatic compounds, including indole derivatives. frontiersin.orgnih.gov These enzymes utilize a benign halide salt, such as sodium bromide, and operate under mild aqueous conditions, offering a green alternative to traditional brominating agents. frontiersin.org

Research into tryptophan halogenases, a subclass of FDHs, has demonstrated their ability to halogenate the indole nucleus at various positions. For instance, the halogenase RebH is known to catalyze the chlorination or bromination of L-tryptophan at the 7-position of the indole ring. mdpi.com While the natural substrate is tryptophan, engineered variants of RebH have shown altered substrate specificity, accepting a broader range of indole derivatives. nih.gov

A significant study demonstrated the bromination of indole-6-carboxylic acid using engineered RebH variants. nih.gov This finding is particularly relevant as it confirms the enzyme's tolerance for a carboxylic acid group on the benzene portion of the indole scaffold. Although this occurs at the C6 position, it suggests that further engineering of the enzyme's active site could potentially shift the regioselectivity to the C7 position for a substrate like indoline-5-carboxylic acid. The mechanism of these enzymes involves the generation of an electrophilic halogenating species from the halide salt and flavin cofactor, which then performs an electrophilic aromatic substitution on the electron-rich indole ring. frontiersin.org

The following table summarizes representative data from studies on the enzymatic halogenation of indole derivatives, which can serve as a basis for the proposed enzymatic bromination of an indoline-5-carboxylate precursor.

| Enzyme | Substrate | Halide Source | Product | Conversion/Yield | Reference |

| RebH (variant) | Indole-6-carboxylic acid | NaBr | 5-bromo-indole-6-carboxylic acid | ~40% conversion | nih.gov |

| RebH | L-tryptophan | NaCl | 7-chloro-L-tryptophan | 69% yield | mdpi.com |

| BrvH | Indole | NaBr | 3-bromoindole | >99% conversion | frontiersin.org |

| Xcc Halogenases | Indole-5-carbonitrile | NaBr | 3-bromo-indole-5-carbonitrile | Moderate | frontiersin.org |

Enzymatic Esterification of the Carboxylic Acid Moiety

Following the selective bromination of the indoline core, the final step in the proposed chemoenzymatic synthesis is the esterification of the C5-carboxylic acid group to form the methyl ester. Lipases are a class of enzymes that are exceptionally well-suited for this transformation. They are widely used in industrial organic synthesis due to their broad substrate scope, high stability in organic solvents, and excellent catalytic efficiency in esterification and transesterification reactions. nih.govacs.org

The lipase-catalyzed esterification of a carboxylic acid with an alcohol, such as methanol, is a well-established and highly efficient process. These reactions are typically conducted in non-aqueous media to shift the equilibrium towards ester formation. A key advantage of using a lipase (B570770) is the avoidance of harsh acidic or basic conditions required in conventional Fischer esterification, which could lead to side reactions or degradation of the sensitive indoline ring system.

Relevant research has demonstrated the successful lipase-catalyzed esterification of various indole and indoline carboxylic acids. For instance, Pseudomonas fluorescens lipase has been utilized for the asymmetric hydrolysis of a racemic indole-ethyl ester, highlighting the enzyme's ability to act on indole-based substrates. acs.org Furthermore, the synthesis of (S)-indoline-2-carboxylic acid often involves a lipase-catalyzed kinetic resolution, indicating the compatibility of the indoline scaffold with these enzymes. nih.gov A study also showcased a lipase-catalyzed esterification of a complex indole-containing carboxylic acid in an aqueous micellar medium, underscoring the versatility of this biocatalytic approach. nih.gov

The data below, drawn from studies on analogous systems, illustrates the typical conditions and outcomes for lipase-catalyzed esterifications relevant to the synthesis of this compound.

| Enzyme | Substrate | Acyl Acceptor | Solvent System | Key Finding | Reference |

| Rhizomucor miehei lipase | Indole-containing carboxylic acid | Methanol | Aqueous micellar | Successful esterification in a 1-pot sequence | nih.gov |

| Pseudomonas fluorescens lipase | Racemic indole-ethyl ester 1 | Water | Biphasic | Asymmetric hydrolysis (reverse reaction) | acs.org |

| Candida cylindracea lipase | Racemic carboxylic acid | Racemic acetate | Organic solvent | Highly diastereoselective inter-esterification | rsc.org |

| Various hydrolytic enzymes | Racemic indoline-2-carboxylic acid ester | Water | Aqueous/Organic | Kinetic resolution to produce (S)-indoline-2-carboxylic acid | google.com |

By combining a highly regioselective enzymatic bromination with a robust and clean lipase-catalyzed esterification, a chemoenzymatic route to this compound presents a promising and sustainable alternative to purely chemical syntheses. Further research, particularly in the directed evolution of halogenases to achieve the desired C7 selectivity on the indoline-5-carboxylic acid substrate, will be crucial for the practical implementation of this advanced synthetic methodology.

Comprehensive Spectroscopic and Structural Characterization of Methyl 7 Bromoindoline 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in identifying the number of different types of protons and their neighboring environments in Methyl 7-bromoindoline-5-carboxylate. The indoline (B122111) core, the bromo-substituent, and the methyl carboxylate group each influence the chemical shifts (δ) of the protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the benzene (B151609) ring of the indoline system would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The bromine atom and the ester group would influence their precise chemical shifts.

Indoline Protons: The methylene (B1212753) protons of the five-membered ring (C2-H₂ and C3-H₂) would likely appear as multiplets in the aliphatic region, typically between δ 3.0 and 4.0 ppm.

NH Proton: The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically around δ 3.8-3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon of the ester group (C=O) would be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

Aromatic and Indoline Carbons: The carbons of the bicyclic indoline system would appear in a broad range from approximately δ 100 to 150 ppm. The carbon attached to the bromine atom (C7) would be significantly influenced by the halogen's electronegativity.

Aliphatic Carbons: The methylene carbons of the indoline ring (C2 and C3) would appear in the upfield region, typically between δ 25 and 50 ppm.

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) would appear at approximately δ 50-55 ppm.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons, such as those on the aromatic ring and the methylene groups of the indoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on their attached protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule. For a substituted indoline, NOESY could help to establish the relative orientation of substituents on the five-membered ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

ESI-MS is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. For this compound, the presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+H+2]⁺). Fragmentation in the mass spectrometer would likely involve the loss of the methyl group, the methoxycarbonyl group, or cleavage of the indoline ring.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For an analysis of this compound, the compound would first be separated from any impurities on a GC column. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions, providing a fingerprint for the compound's identification. The fragmentation pattern would be influenced by the bromo and methyl carboxylate substituents.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural components. The analysis would involve assigning these bands to specific vibrational modes.

Based on the structure, the following peaks would be anticipated:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H (Indoline) | 3300-3500 | Stretching |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Stretching |

| C=O (Ester) | 1700-1725 | Stretching |

| C-O (Ester) | 1100-1300 | Stretching |

| C-N (Indoline) | 1180-1360 | Stretching |

| C-Br | 500-600 | Stretching |

This table represents expected ranges for the functional groups present in the molecule. Precise, experimentally verified peak values for this compound are not available in the surveyed literature.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly relevant for compounds containing chromophores, such as the indoline ring system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum for this compound would show specific wavelengths of maximum absorbance (λmax), characteristic of the electronic structure of its indoline chromophore, influenced by the bromo and methyl carboxylate substituents.

An analysis would typically present the following data:

| Solvent | λmax (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Electronic Transition |

| e.g., Ethanol (B145695) | Not Available | Not Available | e.g., π → π |

| e.g., Methanol (B129727) | Not Available | Not Available | e.g., n → π |

Specific experimental data for λmax and molar absorptivity for this compound could not be located.

Solid-State Structure Determination via X-ray Crystallography

A crystallographic study would report the following key parameters:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Not Available |

| Molecules per Unit Cell (Z) | Not Available |

Despite searching for crystallographic reports, no public data files or publications containing the single-crystal X-ray structure of this compound were found.

Chemical Reactivity and Transformation Chemistry of Methyl 7 Bromoindoline 5 Carboxylate

Transformations Involving the Bromine Substituent at Position 7

The bromine atom at the C-7 position of the indoline (B122111) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, enabling a range of transformations from substitution to metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at C-7

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

For Methyl 7-bromoindoline-5-carboxylate, the indoline ring is inherently electron-rich, which generally disfavors nucleophilic attack. Without strong activating groups to lower the energy of the transition state, direct SNAr at the C-7 position is challenging under standard conditions. The reaction would typically require harsh conditions or the use of highly potent nucleophiles. The reactivity could be enhanced if the indoline nitrogen were functionalized with a strong electron-withdrawing group, but in its standard form, other reaction pathways are generally more synthetically viable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-7 bromine of this compound serves as an excellent electrophilic partner in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.orgnih.gov It is widely used to form biaryl compounds. libretexts.org The C-7 bromoindoline can be coupled with various aryl- and heteroarylboronic acids to introduce diverse aromatic substituents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Studies on similar bromo-indole and bromo-indazole systems demonstrate that these couplings proceed in good yields. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature | Typical Yield | Ref |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-80 °C | High | thieme-connect.de |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction allows for the introduction of vinyl groups at the C-7 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the vinylation. researchgate.net

Table 2: Representative Heck Reaction Conditions

| Catalyst | Base | Additive | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | TEA | TBAB | Silica (B1680970) Gel (Ball Milling) | N/A | nih.gov |

| PdCl₂[P(o-tol)₃]₂ | n-Bu₃N | N/A | DMF | 100 °C | nih.gov |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.orgsoton.ac.uk The C-7 bromoindoline can be reacted with various terminal alkynes to install alkynyl moieties, which are versatile functional groups for further transformations. The reaction is co-catalyzed by palladium and copper(I) and requires a base, typically an amine. organic-chemistry.orgresearchgate.net

Table 3: Representative Sonogashira Coupling Conditions

| Catalyst System | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 70 °C | thieme-connect.desoton.ac.uk |

| Pd(PPh₃)₄ | N/A | N/A | N/A | rsc.org |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The 7-bromoindoline (B1279588) moiety can be coupled with various organozinc reagents, including alkyl-, aryl-, and vinylzinc species, to achieve broad structural diversification. nih.govorgsyn.orgresearchgate.net

Table 4: Representative Negishi Coupling Conditions

| Catalyst | Organometallic Reagent | Solvent | Temperature | Ref |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | R-ZnCl | THF | Reflux | orgsyn.org |

| Ni(COD)₂ / Ligand | Ar-ZnX | Dioxane | Room Temp - 100 °C | wikipedia.org |

Lithiation and Other Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents. wikipedia.org The bromine at C-7 can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures. youtube.com This generates a highly reactive 7-lithioindoline species.

This organolithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and other electrophilic species. This two-step sequence provides an alternative to cross-coupling reactions for introducing a range of functional groups at the C-7 position. Similarly, Grignard reagents can be formed via magnesium-halogen exchange, offering another route to a C-7 organometallic intermediate. youtube.com

Reactions of the Methyl Carboxylate Group at Position 5

The methyl ester at the C-5 position provides another site for chemical modification, primarily through reactions typical of carboxylic acid derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 7-bromoindoline-5-carboxylic acid. This transformation is typically achieved under basic or acidic conditions.

Basic Hydrolysis (Saponification): Treatment with an aqueous base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol (B129727) or ethanol (B145695), followed by an acidic workup, cleanly affords the carboxylic acid.

Acidic Hydrolysis: Refluxing in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium can also effect the hydrolysis, although this method is sometimes less preferred if other acid-sensitive functional groups are present.

The resulting carboxylic acid is a versatile intermediate itself, enabling further reactions such as amide bond formation or other derivatizations.

Ester Transformations: Transesterification and Amidation Reactions

Transesterification: The methyl ester can be converted to other esters through transesterification. organic-chemistry.org This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, heating in ethanol with a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. This method is useful for modifying the ester group to alter solubility or other physical properties. organic-chemistry.org

Amidation: The methyl ester can be converted directly to an amide by reacting it with an amine. This reaction, known as aminolysis, often requires elevated temperatures or catalytic activation to proceed efficiently. Alternatively, a more common and milder two-step approach involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling agent, such as HBTU, DCC, or EDC, to form the desired amide bond under mild conditions. nih.govmdpi.comucl.ac.uk This latter method offers greater versatility and is compatible with a wider range of amines, including amino acids and their derivatives. nih.gov

Reduction of the Ester Moiety to Alcohol or Aldehyde

The ester functional group at the C5 position of this compound is amenable to reduction to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: The complete reduction of the methyl ester to a primary alcohol, yielding (7-bromoindolin-5-yl)methanol, can be accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent and somewhat non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comharvard.edu The reaction typically proceeds via the addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxy (B1213986) group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride to the corresponding alkoxide, which upon acidic workup, furnishes the primary alcohol. chemistrysteps.comlibretexts.org Given the strength of LiAlH₄, it is expected to reduce the ester without affecting the aryl bromide.

Reduction to Aldehyde: For the partial reduction of the ester to an aldehyde, forming 7-bromoindoline-5-carbaldehyde, a more sterically hindered and less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com By carefully controlling the stoichiometry (typically one equivalent of DIBAL-H) and maintaining low reaction temperatures (e.g., -78 °C), the reduction can be stopped at the aldehyde stage. masterorganicchemistry.com The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde only upon aqueous workup, after the excess DIBAL-H has been quenched. masterorganicchemistry.com This method has been shown to be effective for the selective reduction of esters in the presence of halides, such as benzylic bromides. rsc.org

| Starting Material | Reagent | Product | Transformation |

| This compound | LiAlH₄, then H₃O⁺ | (7-Bromoindolin-5-yl)methanol | Ester to Alcohol |

| This compound | DIBAL-H (1 equiv, -78 °C), then H₂O | 7-Bromoindoline-5-carbaldehyde | Ester to Aldehyde |

Reactivity at the Indoline Nitrogen Atom

The secondary amine within the indoline ring is a key site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation to generate a wide array of derivatives.

N-Alkylation and N-Acylation Reactions for N-Derivatization

N-Alkylation: The nucleophilic nitrogen of the indoline can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. tandfonline.comrsc.org For instance, the N-alkylation of 5-bromoindoline (B135996) with benzyl (B1604629) alcohol has been successfully achieved using an iron catalyst, demonstrating that even substituted indolines can be efficiently functionalized at the nitrogen position. nih.gov This suggests that this compound would react similarly with alkyl halides or other electrophiles to yield N-substituted derivatives.

N-Acylation: N-acylation introduces an acyl group onto the indoline nitrogen, forming an amide. This transformation is readily achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. researchgate.netclockss.org The N-acylation of indoles is a well-established process, and the more nucleophilic nitrogen of the indoline ring is expected to react even more readily. nih.gov This reaction is fundamental for introducing a variety of functional groups and for the synthesis of N-protected intermediates.

Formation of N-Protected Indoline Carboxylates

To manage the reactivity of the indoline nitrogen during subsequent synthetic steps, it is often protected. The formation of a carbamate, such as a tert-butoxycarbonyl (Boc) group, is a common strategy. The compound Methyl 1-N-Boc-5-bromo-2,3-dihydro-1H-indole-7-carboxylate is a known derivative, confirming the feasibility of this transformation. synquestlabs.com

The N-Boc protection is typically accomplished by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com The reaction can be performed under various conditions, often with a catalytic amount of base or in a suitable solvent. organic-chemistry.org The Boc group is advantageous due to its stability to a wide range of nucleophilic and basic conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it orthogonal to many other protecting groups. total-synthesis.com

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃) | N-Alkyl-7-bromoindoline-5-carboxylate |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et₃N) | N-Acyl-7-bromoindoline-5-carboxylate |

| N-Boc Protection | (Boc)₂O | Methyl 1-N-Boc-5-bromo-2,3-dihydro-1H-indole-7-carboxylate |

Reactions of the Indoline Ring System

Beyond the functional groups, the indoline ring itself can undergo important transformations, including oxidation to the corresponding indole (B1671886) and electrophilic substitution on the benzene (B151609) portion of the ring.

Oxidation Reactions to Indole Derivatives

The indoline core can be oxidized to the corresponding aromatic indole system. This dehydrogenation is a common and synthetically useful transformation. A variety of oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) being a frequently used reagent for the oxidation of indolines to indoles. nih.gov Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective. The reaction converts this compound into Methyl 7-bromoindole-5-carboxylate. This aromatization step is often crucial in the synthesis of biologically active indole alkaloids and related compounds. In some cases, oxidation can be performed in a one-pot sequence following another reaction, such as N-alkylation. nih.gov

Electrophilic Aromatic Substitution at Other Ring Positions

The benzene ring of the indoline system is activated towards electrophilic aromatic substitution (EAS) by the electron-donating nitrogen atom. The directing effects of the existing substituents determine the position of any further substitution. In this compound:

The indoline nitrogen is a strongly activating, ortho, para-director, favoring substitution at C4 (ortho) and C6 (para).

The bromine atom at C7 is a deactivating, ortho, para-director.

The methyl carboxylate group at C5 is a deactivating, meta-director.

All three substituents direct incoming electrophiles towards the C4 and C6 positions. The strong activating effect of the nitrogen atom is the dominant influence, making C4 and C6 the most probable sites for electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of C4 and C6 substituted products. For example, the nitration of indoline-2-carboxylic acid derivatives is known to proceed on the benzene ring, underscoring the feasibility of such transformations. researchgate.net Similarly, the bromination of indole carboxylates demonstrates that halogenation is a viable reaction on this ring system. rsc.orgrsc.org

| Reaction | Reagent Example | Predicted Product(s) |

| Oxidation | MnO₂ or DDQ | Methyl 7-bromoindole-5-carboxylate |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-nitro-7-bromoindoline-5-carboxylate and Methyl 6-nitro-7-bromoindoline-5-carboxylate |

| Bromination | Br₂/FeBr₃ | Methyl 4,7-dibromoindoline-5-carboxylate and Methyl 6,7-dibromoindoline-5-carboxylate |

Chemo- and Regioselectivity in Multi-functionalized Indoline Reactions

The inherent reactivity of the indoline core, coupled with the directing effects of its substituents, governs the chemo- and regioselectivity of its transformations. In the case of this compound, the presence of a bromine atom at the C7 position, a methyl carboxylate group at the C5 position, and a secondary amine within the five-membered ring presents multiple reactive sites. The interplay of these functional groups dictates the outcome of various chemical reactions, particularly in the context of constructing complex molecular architectures.

The bromine atom at the C7 position is a key handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating nature of the indoline nitrogen can influence the reactivity of the C-Br bond. Concurrently, the methyl ester at C5 acts as an electron-withdrawing group, modulating the electron density of the aromatic ring. The secondary amine (N-H) of the indoline ring is itself a nucleophilic site and can participate in various reactions, including N-alkylation, N-acylation, and N-arylation.

The selective transformation of one functional group in the presence of others is a central theme in the synthetic utility of this molecule. For instance, achieving selective C-C or C-N bond formation at the C7 position without affecting the N-H or the ester group requires careful selection of reaction conditions, including the catalyst, ligands, base, and solvent.

While specific documented research on the chemo- and regioselectivity of this compound is not extensively available in publicly accessible literature, general principles of reactivity for substituted indolines and haloarenes can be applied to predict its behavior. For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can significantly influence whether the reaction proceeds via oxidative addition at the C-Br bond or if side reactions involving the indoline nitrogen occur. Similarly, the basicity of the reaction medium can affect the deprotonation of the indoline nitrogen, potentially leading to competing N-functionalization.

The following table outlines plausible selective transformations based on established methodologies for related indoline and bromoarene systems.

| Reaction Type | Target Site | Reagents and Conditions | Expected Major Product | Key Selectivity Considerations |

| Suzuki-Miyaura Coupling | C7-Br | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, Heat | Methyl 7-arylindoline-5-carboxylate | Chemoselective for C-Br functionalization over N-H. The choice of a non-coordinating base is crucial to minimize N-arylation. |

| Buchwald-Hartwig Amination | C7-Br | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, Heat | Methyl 7-aminoindoline-5-carboxylate | Ligand choice is critical to promote C-N coupling at the aryl bromide and suppress competitive N-arylation of the indoline nitrogen. |

| Sonogashira Coupling | C7-Br | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Heat | Methyl 7-alkynylindoline-5-carboxylate | Requires a copper co-catalyst and a mild base to facilitate the coupling while avoiding side reactions. |

| N-Alkylation | N-H | Alkyl halide, K₂CO₃, Acetonitrile, RT | Methyl 1-alkyl-7-bromoindoline-5-carboxylate | Regioselective for the nitrogen atom. Typically proceeds under milder conditions than C-Br bond activation. |

| N-Acylation | N-H | Acyl chloride, Pyridine, DCM, 0 °C to RT | Methyl 1-acyl-7-bromoindoline-5-carboxylate | Highly selective for the more nucleophilic nitrogen atom. |

Theoretical and Computational Investigations of Methyl 7 Bromoindoline 5 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about electron distribution and energy. For molecules such as Methyl 7-bromoindoline-5-carboxylate, these methods can elucidate the relationships between structure and electronic character.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves calculating the electronic energy of the molecule and adjusting the atomic coordinates to find the lowest energy state, or ground-state equilibrium geometry.

For this compound, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. The indoline (B122111) core, being a fused bicyclic system, is not planar. The five-membered ring can adopt different puckered conformations (envelope or twist), and DFT calculations can determine the most stable conformation and the energy barriers between different forms. The orientation of the methyl carboxylate group relative to the indoline ring is another critical conformational variable that would be resolved through these calculations.

Table 1: Illustrative Geometrical Parameters for this compound Predicted by DFT (Note: The following data is illustrative of typical DFT outputs for indoline derivatives and is not from a specific study on this compound.)

| Parameter | Description | Predicted Value |

| C4-C5 Bond Length | Length of the bond between carbons 4 and 5 of the indoline ring. | ~ 1.39 Å |

| C5-C6 Bond Length | Length of the bond between carbons 5 and 6 of the indoline ring. | ~ 1.38 Å |

| C7-Br Bond Length | Length of the bond between carbon 7 and the bromine atom. | ~ 1.90 Å |

| C5-C(O)O Bond Angle | The angle defining the attachment of the carboxylate group. | ~ 120.5° |

| N1-C2-C3-C3a Dihedral | The angle describing the pucker of the five-membered ring. | ~ 15.0° (Envelope) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be distributed across the electron-rich aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered on the electron-withdrawing methyl carboxylate group and the carbon-bromine bond, suggesting these as potential sites for nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity.

Table 2: Illustrative FMO Energy Values for this compound (Note: The following data is illustrative and based on general principles for similar aromatic compounds.)

| Orbital | Energy (eV) | Implication |

| HOMO | -6.2 eV | Electron-donating capability (site of oxidation/electrophilic attack) |

| LUMO | -1.5 eV | Electron-accepting capability (site of reduction/nucleophilic attack) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a stringent test of the computed structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculation. Such computational studies are frequently performed on novel indoline derivatives to confirm their synthesized structures.

Reaction Mechanism Studies through Transition State Analysis

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This involves identifying and characterizing not only the reactants and products but also the high-energy transition states that connect them. By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or functionalization of the nitrogen atom, transition state analysis could predict the most favorable reaction pathway. For instance, in the synthesis of more complex indole (B1671886) or indoline derivatives, computational studies can reveal why a particular regioselectivity is observed. These studies provide a level of mechanistic detail that is often impossible to obtain through experimental means alone.

Molecular Dynamics Simulations (if applicable to conformational behavior)

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like this compound, MD simulations would be applicable for studying its conformational flexibility, particularly the puckering of the five-membered ring and the rotation of the ester group. Furthermore, if this molecule were to be studied for its interaction with a biological target like an enzyme, MD simulations could provide crucial insights into how it binds, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.

In Silico Screening and Virtual Library Generation based on the Scaffold

The this compound structure can serve as a valuable scaffold in drug discovery. Its indoline core is a common motif in many biologically active compounds. The bromine atom and the ester group are functional handles that can be computationally modified to generate a vast virtual library of related compounds.

In silico screening involves docking these virtual libraries against the active site of a protein target to predict binding affinity. This process allows researchers to prioritize which derivatives to synthesize and test in the lab, saving significant time and resources. The indoline scaffold's structural and electronic properties, as calculated by quantum mechanics, would be a critical input for creating these libraries and for the docking algorithms that predict biological activity.

Development and Application of Advanced Indoline Derivatives Derived from Methyl 7 Bromoindoline 5 Carboxylate

Synthesis of Libraries of Novel 7-Substituted Indoline-5-carboxylates

The bromine atom at the 7-position of methyl 7-bromoindoline-5-carboxylate is a key handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the substituent at this position.

While the primary focus is often on replacing the bromine atom, it is also synthetically feasible to introduce other halogen atoms at the 7-position. This can be achieved through halogen-exchange reactions, although direct synthesis from appropriately substituted precursors is more common. The differential reactivity of various halogens (I > Br > Cl) in cross-coupling reactions can be exploited for sequential functionalization strategies.

The introduction of carbon-based substituents at the 7-position is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoindoline (B1279588) derivative with a wide variety of commercially available or readily synthesized boronic acids or their esters. semanticscholar.orgrsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The scope of this reaction is broad, allowing for the introduction of various aryl and heteroaryl moieties. For instance, coupling with phenylboronic acid would yield methyl 7-phenylindoline-5-carboxylate, while using heteroaryl boronic acids, such as pyridine-3-boronic acid, would result in the corresponding 7-(pyridin-3-yl)indoline derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.org A typical protocol might involve Pd(PPh₃)₄ as the catalyst and an aqueous solution of sodium carbonate as the base, in a solvent system like toluene (B28343) or dioxane. semanticscholar.org

Stille Coupling: The Stille reaction provides an alternative method for forming carbon-carbon bonds by coupling the 7-bromoindoline with an organostannane reagent. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. For example, coupling with tributyl(vinyl)stannane would introduce a vinyl group at the 7-position, which could be further elaborated. The primary drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents by coupling the 7-bromoindoline with an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct route to 7-alkenylindoline derivatives.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. organic-chemistry.orgscirp.org This reaction involves the palladium-catalyzed coupling of the 7-bromoindoline with a terminal alkyne in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine (B128534). organic-chemistry.org The resulting 7-alkynylindolines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a variety of amine-based substituents at the 7-position. wikipedia.orgresearchgate.net By reacting this compound with primary or secondary amines, a library of 7-aminoindoline derivatives can be synthesized. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of this reaction and can be tuned to accommodate a wide range of amine coupling partners. rsc.org

A representative table of potential 7-substituted indoline-5-carboxylates that could be synthesized from this compound is shown below.

| Substituent at Position 7 | Coupling Reaction | Reagent | Potential Product Name |

| Phenyl | Suzuki-Miyaura | Phenylboronic acid | Methyl 7-phenylindoline-5-carboxylate |

| 4-Methoxyphenyl | Suzuki-Miyaura | (4-Methoxyphenyl)boronic acid | Methyl 7-(4-methoxyphenyl)indoline-5-carboxylate |

| Pyridin-3-yl | Suzuki-Miyaura | Pyridine-3-boronic acid | Methyl 7-(pyridin-3-yl)indoline-5-carboxylate |

| Vinyl | Stille | Tributyl(vinyl)stannane | Methyl 7-vinylindoline-5-carboxylate |

| Phenylethynyl | Sonogashira | Phenylacetylene | Methyl 7-(phenylethynyl)indoline-5-carboxylate |

| Morpholino | Buchwald-Hartwig | Morpholine | Methyl 7-morpholinoindoline-5-carboxylate |

Synthesis of Libraries of Novel 5-Substituted Indoline-7-bromides

The methyl ester at the 5-position of this compound provides another avenue for structural diversification. This functional group can be readily modified or replaced to explore its impact on the biological activity of the resulting compounds.

The methyl ester can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from the starting material.

Hydrolysis to Carboxylic Acid: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, methyl 7-bromoindoline-5-carboxylic acid, under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or THF. cdnsciencepub.com The resulting carboxylic acid is a key intermediate for further derivatization.

Amide Formation: The carboxylic acid can be converted into a wide range of amides through coupling with primary or secondary amines. atlanchimpharma.com This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). atlanchimpharma.comresearchgate.net This allows for the introduction of a diverse set of substituents and the modulation of properties such as solubility and hydrogen bonding capacity. Alternatively, the methyl ester can be directly converted to an amide by heating with an amine, although this often requires more forcing conditions.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (7-bromoindolin-5-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.govclockss.org The resulting alcohol can then be used in further synthetic transformations, such as ether or ester formation. Milder reducing agents or different reaction conditions can also be employed for this transformation. youtube.com

The following table summarizes some of the key derivatives that can be obtained through modification of the ester group.

| Functional Group at Position 5 | Reaction | Reagent(s) | Product Name |

| Carboxylic Acid | Hydrolysis | LiOH, H₂O/MeOH | 7-Bromoindoline-5-carboxylic acid |

| N-Benzylamide | Amidation | Benzylamine, EDCI/HOBt | N-Benzyl-7-bromoindoline-5-carboxamide |

| N,N-Dimethylamide | Amidation | Dimethylamine, EDCI/HOBt | 7-Bromo-N,N-dimethylindoline-5-carboxamide |

| Hydroxymethyl | Reduction | LiAlH₄ | (7-Bromoindolin-5-yl)methanol |

In medicinal chemistry, it is often desirable to replace certain functional groups with others that have similar physical or chemical properties, a concept known as bioisosterism. This can lead to improved pharmacokinetic or pharmacodynamic properties. The carboxylic acid/ester moiety is a common target for bioisosteric replacement.

Tetrazoles: The tetrazole ring is a well-established and widely used bioisostere for the carboxylic acid group. nih.govacs.orgnih.govacs.org It has a similar pKa and steric profile to the carboxylate group and is generally more metabolically stable. nih.gov The synthesis of a 5-tetrazolyl-7-bromoindoline would typically proceed from the corresponding nitrile. The nitrile can be prepared from the primary amide (derived from the ester) by dehydration. The nitrile is then treated with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring. nih.gov